

# Spectroscopic Analysis of 1-Bromo-3methylbutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-3-methylbutane

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-bromo-3-methylbutane**. Detailed experimental protocols for acquiring this data are presented, along with a workflow diagram illustrating the application of these techniques for structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## **Spectroscopic Data**

The following sections present the key spectroscopic data for **1-bromo-3-methylbutane** in a structured format to facilitate analysis and interpretation.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Integration	Multiplicity	Coupling Constant (J) Hz	Assignment
3.42	2H	Triplet (t)	6.8	-CH2-Br (a)
1.70	2H	Quartet (q)	6.8	-CH <sub>2</sub> - (b)
1.62	1H	Nonet (n)	6.7	-CH- (c)
0.95	6H	Doublet (d)	6.6	-CH(CH <sub>3</sub> ) <sub>2</sub> (d)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
42.1	-CH <sub>2</sub> - (b)
33.4	-CH <sub>2</sub> -Br (a)
30.9	-CH- (c)
21.0	-CH(CH <sub>3</sub> ) <sub>2</sub> (d)

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-bromo-3-methylbutane** is characterized by the following absorption bands.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
2962-2877	С-Н	Stretching
1458	С-Н	Bending (asymmetrical)
1381	С-Н	Bending (symmetrical)
1250-1203	C-Br	Stretching

# **Mass Spectrometry (MS)**



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-bromo-3-methylbutane** exhibits the following significant peaks.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
150/152	~1:1	[M] <sup>+</sup> (Molecular Ion)
71	100	[C₅H11]+ (Loss of Br)
43	High	[C₃H <sub>7</sub> ]+

The presence of bromine is indicated by the characteristic M/M+2 isotope pattern with approximately equal intensities, due to the natural abundance of <sup>79</sup>Br and <sup>81</sup>Br.[1][2]

# **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as **1-bromo-3-methylbutane**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation

- Approximately 10-20 mg of 1-bromo-3-methylbutane is dissolved in a deuterated solvent (e.g., 0.6-0.8 mL of CDCl₃).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- The instrument is tuned and locked onto the deuterium signal of the solvent.



- Shimming is performed to optimize the homogeneity of the magnetic field.
- For ¹H NMR, standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For <sup>13</sup>C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

#### **Data Processing**

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
- Integration of the proton signals is performed to determine the relative number of protons.
- Coupling constants are measured from the splitting patterns of the signals.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

- The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[3]
- A background spectrum of the clean, empty ATR crystal is recorded.[4]
- A small drop of 1-bromo-3-methylbutane is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

#### Instrumentation and Data Acquisition

An FTIR spectrometer equipped with an ATR accessory is used.



- The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).[5]
- A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

#### **Data Processing**

- The background spectrum is automatically subtracted from the sample spectrum.
- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
- Peak picking is performed to identify the wavenumbers of the absorption bands.

### **Mass Spectrometry (MS)**

Sample Introduction and Ionization (Electron Ionization - EI)

- A small amount of **1-bromo-3-methylbutane** is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- The sample is vaporized in the ion source.[6]
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

#### Instrumentation and Data Acquisition

- A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

#### **Data Processing**

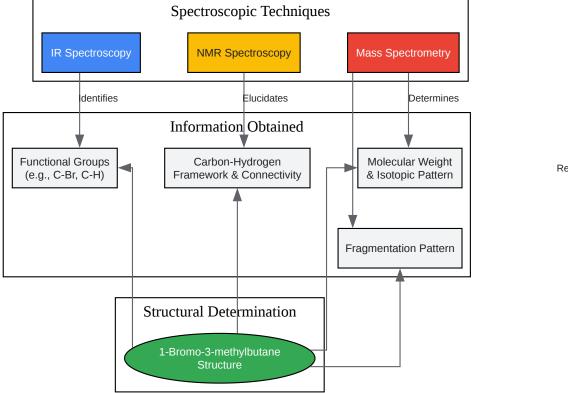
 A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.



• The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

# **Spectroscopic Workflow for Structural Elucidation**

The following diagram illustrates the logical workflow for utilizing NMR, IR, and MS to determine the structure of an unknown compound, such as **1-bromo-3-methylbutane**.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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